molecular formula C24H19ClN4O3 B11179883 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11179883
M. Wt: 446.9 g/mol
InChI Key: NYXHZLWYYTYMCQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a pyrazolo-pyrido-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Dimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions, often using reagents like chlorobenzene and dimethoxybenzene derivatives.

    Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorobenzene in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to interact with specific molecular targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one
  • 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-6(7H)-one
  • 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(7H)-one

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C24H19ClN4O3/c1-14-22(15-4-6-16(25)7-5-15)23-26-13-18-19(29(23)27-14)10-11-28(24(18)30)20-12-17(31-2)8-9-21(20)32-3/h4-13H,1-3H3

InChI Key

NYXHZLWYYTYMCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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